(3-Aminofenil)-urea monohidrocloruro

Descripción general

Descripción

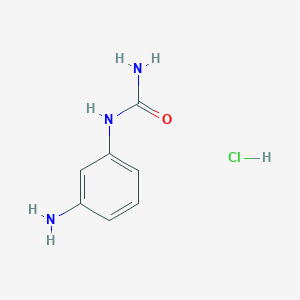

(3-Aminophenyl)uronium chloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.

The exact mass of the compound (3-Aminophenyl)uronium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Aminophenyl)uronium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminophenyl)uronium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

(3-Aminofenil)-urea monohidrocloruro: se ha utilizado en el desarrollo de materiales de detección debido a su interacción con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro . Esta interacción es crucial para la creación de ambos ensayos homogéneos y sistemas de detección heterogéneos. La capacidad del compuesto para unirse con dioles también permite su uso en el etiquetado biológico y la manipulación de proteínas.

Desarrollo terapéutico

La interacción del compuesto con proteínas y enzimas lo convierte en una herramienta valiosa en el desarrollo de terapias . Se puede utilizar para interferir con las vías de señalización, inhibir la actividad enzimática y potencialmente servir como sistema de administración de fármacos dirigidos a mecanismos celulares específicos.

Química analítica

En química analítica, This compound se puede emplear como bloque de construcción para micropartículas utilizadas en varios métodos analíticos . Sus propiedades permiten la liberación controlada de sustancias como la insulina, lo que la convierte en un componente importante en el diseño de sistemas de administración de fármacos.

Tecnologías de separación

Las interacciones únicas del compuesto con los dioles se aprovechan en las tecnologías de separación . Se puede utilizar para facilitar la electroforesis de moléculas glicosiladas, lo que es esencial para el análisis y la separación de muestras biológicas complejas.

Ciencia de materiales

This compound: se utiliza en la ciencia de materiales, particularmente en la síntesis de polímeros que responden a la presencia de azúcares . Estos polímeros tienen aplicaciones potenciales en la creación de materiales inteligentes que pueden adaptar sus propiedades en respuesta a estímulos ambientales.

Inhibición de la corrosión

La investigación ha explorado el uso de derivados de This compound como inhibidores de la corrosión . La estructura del compuesto se puede modificar para mejorar sus propiedades hidrófobas, lo que lo hace adecuado para proteger metales y aleaciones del daño oxidativo.

Mecanismo De Acción

Target of Action

The primary target of (3-Aminophenyl)-urea monohydrochloride, also known as 1-(3-Aminophenyl)urea hydrochloride or (3-Aminophenyl)uronium chloride, is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancer .

Mode of Action

The compound is part of a novel FolRα-targeting antibody-drug conjugate (ADC) known as STRO-002 . The active metabolite of STRO-002, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . This compound interacts with its targets by binding to FolRα with high affinity, internalizing rapidly into target positive cells, and releasing the tubulin-targeting cytotoxin SC209 . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The compound affects the tubulin cytoskeleton, leading to cell death . Certain classes of cytotoxins, including SC209, have been shown to elicit immunogenic cell death (ICD), leading to T-cell recruitment into the tumor microenvironment and increased sensitivity to immunomodulatory agents .

Pharmacokinetics

The compound is part of the stro-002 adc, which is stable in circulation with no change in drug-antibody ratio (dar) for up to 21 days and has a half-life of 64 days in mice .

Result of Action

The compound’s action results in significant cytotoxic activity in FolRα expressing cells in vitro . It also induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Furthermore, it has been observed to induce hallmarks of immunogenic cell death in FolRα expressing tumor cells .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often depends on the specific biochemical context and can involve hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, a compound containing a 3-aminophenyl group was found to be internalized into target positive cells and released a cytotoxic compound .

Molecular Mechanism

For instance, a compound with a 3-aminophenyl group was found to bind to a receptor with high affinity, leading to its internalization into cells .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have stable effects over time . For example, a compound with a 3-aminophenyl group was found to be stable in circulation with no change in its drug-antibody ratio for up to 21 days .

Dosage Effects in Animal Models

Related compounds have been shown to have dose-dependent effects . For example, a compound with a 3-aminophenyl group was found to induce significant tumor growth inhibition in animal models at a single dose .

Metabolic Pathways

Aminophenyl compounds are known to be involved in various metabolic pathways . For example, a compound with a 3-aminophenyl group was found to be involved in the biosynthesis of phenylpropanoids .

Transport and Distribution

Related compounds have been shown to be transported and distributed within cells . For example, a compound with a 3-aminophenyl group was found to be rapidly internalized into target positive cells .

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles within cells . For example, a compound with a 3-aminophenyl group was found to be internalized into target positive cells .

Actividad Biológica

(3-Aminophenyl)uronium chloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

(3-Aminophenyl)uronium chloride is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a uronium moiety. This structure contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that (3-Aminophenyl)uronium chloride exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of (3-Aminophenyl)uronium Chloride Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3-Aminophenyl)uronium chloride | Staphylococcus aureus | 32 µg/mL |

| (3-Aminophenyl)uronium chloride | Escherichia coli | 64 µg/mL |

| (3-Aminophenyl)uronium chloride | Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that (3-Aminophenyl)uronium chloride can inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in various cancer cell lines, such as breast cancer and lung cancer cells, has been documented. This effect is thought to be mediated through the activation of caspase pathways.

Case Study: Apoptotic Induction in Cancer Cells

A notable case study involved treating MCF-7 breast cancer cells with (3-Aminophenyl)uronium chloride. The results indicated a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP, suggesting a promising avenue for further research into its use as an anticancer agent.

The biological activity of (3-Aminophenyl)uronium chloride is attributed to its ability to interact with cellular targets. Studies suggest that it may act by:

- Inhibiting Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.

- Modulating Signal Transduction Pathways : It affects pathways related to cell survival and apoptosis, particularly in cancer cells.

- Disrupting Cellular Membranes : Its antimicrobial properties are linked to membrane disruption in bacteria.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of (3-Aminophenyl)uronium chloride. Notably, animal models have shown that the compound has a favorable safety profile with minimal adverse effects at therapeutic doses.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Bioavailability | 75% |

| Volume of distribution | 0.5 L/kg |

Propiedades

IUPAC Name |

(3-aminophenyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-5-2-1-3-6(4-5)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTUKXZEJFCOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069348 | |

| Record name | (3-Aminophenyl)uronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-88-9 | |

| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59690-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Aminophenyl)uronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminophenyl)uronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.